Oral Bioavailability Advantage Over UNC1062
UNC2025 was developed through sequential modification of the earlier MerTK inhibitor UNC1062 specifically to address poor DMPK properties that prevented UNC1062 from being used in vivo. UNC2025 demonstrates excellent oral pharmacokinetic parameters with low clearance and 100% oral bioavailability, enabling robust in vivo target engagement following oral dosing that was unattainable with its predecessor [1].
| Evidence Dimension | Oral bioavailability and in vivo PK enabling oral dosing for PD studies |
|---|---|
| Target Compound Data | Clearance: 9.2 mL/min·kg; Half-life: 3.8 h; Oral bioavailability: 100%; Oral dose of 3 mg/kg provides 90% MerTK/FLT3 inhibition at 30 min |
| Comparator Or Baseline | UNC1062: poor PK properties prevented further assessment in vivo (oral dosing ineffective for in vivo PD studies) |
| Quantified Difference | UNC2025: 100% oral bioavailability vs UNC1062: not orally bioavailable for in vivo use |
| Conditions | Mouse pharmacokinetic study following oral administration at 3 mg/kg; pharmacodynamic assessment of phospho-MerTK in leukemic blasts from mouse bone marrow |
Why This Matters
This quantitative PK advantage directly determines whether a compound can be used for chronic oral dosing in in vivo efficacy models, making UNC2025 the only viable choice among these analogs for studies requiring oral MerTK inhibition.
- [1] Zhang W, DeRyckere D, Hunter D, Liu J, Stashko MA, Minson KA, et al. UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor. J Med Chem. 2014 Aug 28;57(16):7031-41. View Source
